1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine
Overview
Description
1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the metabolism of GABA, the main inhibitory neurotransmitter in the central nervous system.
Mechanism of Action
1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine increases the levels of GABA in the brain, which can have a calming effect and reduce seizure activity. The drug has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. The drug has been shown to increase the levels of GABA, dopamine, and serotonin in the brain, which can have a calming effect and reduce seizure activity. 1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in treating substance abuse disorders.
Advantages and Limitations for Lab Experiments
1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine has several advantages for use in laboratory experiments. The drug is highly potent and selective, which makes it useful for studying the effects of GABA-AT inhibition on various physiological processes. 1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine is also relatively stable and can be synthesized in large quantities, which makes it suitable for use in large-scale experiments. However, the drug has some limitations, including its relatively short half-life and its potential for off-target effects.
Future Directions
There are several future directions for research on 1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine. One area of interest is the potential therapeutic applications of the drug in various neurological disorders, including epilepsy, addiction, and anxiety disorders. Another area of interest is the development of new and more potent GABA-AT inhibitors, which may have improved therapeutic properties compared to 1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine. Additionally, further research is needed to understand the long-term effects of GABA-AT inhibition on brain function and behavior.
Scientific Research Applications
1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety disorders. The drug has been shown to increase GABA levels in the brain, which can have a calming effect and reduce seizure activity. 1-(cyclopropylcarbonyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in treating substance abuse disorders.
properties
IUPAC Name |
cyclopropyl-[4-[4-(2-methylpropyl)phenyl]sulfonylpiperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-14(2)13-15-3-7-17(8-4-15)24(22,23)20-11-9-19(10-12-20)18(21)16-5-6-16/h3-4,7-8,14,16H,5-6,9-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQHCJOGYUUTAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-{[4-(2-methylpropyl)phenyl]sulfonyl}piperazin-1-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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